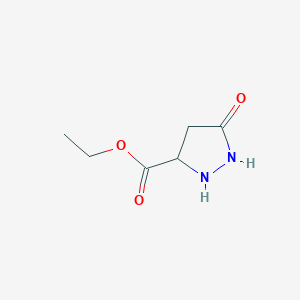

Ethyl 5-oxopyrazolidine-3-carboxylate

Description

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

ethyl 5-oxopyrazolidine-3-carboxylate |

InChI |

InChI=1S/C6H10N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h4,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

ANFBIFMVLXHXON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)NN1 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 65–85°C | 49–93 | 93–99.5 |

| Solvent | Ethanol or Acetonitrile | – | – |

| Molar Ratio (Hydrazine:Diethyl Maleate) | 1:1.2–1.5 | – | – |

Post-reaction workup typically involves acidification with glacial acetic acid, followed by crystallization from aqueous ethanol. This method achieves yields up to 93% in laboratory settings, though industrial-scale optimizations report yields exceeding 80% with purity >96%.

Catalytic Synthesis Using Silver Complexes

Recent patents describe catalytic methods employing silver organometallic complexes to enhance reaction efficiency. For instance, Ag(PPh₃)X (X = Cl, Br, NO₃) catalysts enable the synthesis of isopropyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate at 25–30°C with 80–83% yield and >96% purity. The catalyst facilitates milder reaction conditions and reduces side-product formation.

Advantages of Catalytic Methods:

- Lower Energy Demand : Reactions proceed at ambient temperatures (25–30°C).

- Reduced Byproducts : Catalyst selectivity minimizes impurities like brominated derivatives.

- Scalability : Demonstrated in batches up to 0.5 mol scale.

Solvent-Free Mechanochemical Synthesis

Ball milling under solvent-free conditions offers an eco-friendly alternative. A study demonstrated the one-pot synthesis of 5-oxopyrazolidine derivatives via mechanochemical grinding of hydrazines and diethyl maleate, achieving yields >85% without solvents or catalysts. While specific data for ethyl 5-oxopyrazolidine-3-carboxylate are limited, analogous protocols suggest comparable efficiency.

Mechanochemical Reaction Profile:

| Condition | Outcome |

|---|---|

| Grinding Time | 2–4 hours |

| Yield | 80–90% |

| Purity | >95% |

This method eliminates toxic solvents and reduces waste, aligning with green chemistry principles.

Bromination and Oxidation Pathways

Intermediate functionalization via bromination or oxidation is critical for derivative synthesis. For example, treating this compound with phosphorus oxybromide (POBr₃) in acetonitrile yields brominated analogs, which are further oxidized to pyrazole derivatives using K₂S₂O₈.

Bromination Reaction Data:

| Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|

| POBr₃ | Reflux | 5 h | 93 |

| H₂SO₄/K₂S₂O₈ | 60°C | 4.5 h | 92.7 |

Industrial-Scale Optimization

Patent literature highlights industrial optimizations, such as:

- Continuous Stirring : Ensures homogeneous mixing and prevents localized overheating.

- Stepwise Addition : Diethyl maleate is added slowly (1–2 hours) to control exothermicity.

- Crystallization Control : Using mixed solvents (ethyl acetate/hexane) enhances purity.

A representative large-scale process (0.5 mol) achieved 83% yield and 96.8% purity using Ag(PPh₃)Br catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization in Ethanol | 49–93 | 93–99.5 | High | Moderate |

| Catalytic Synthesis | 80–83 | >96 | High | Low |

| Mechanochemical | 80–90 | >95 | Moderate | Very Low |

| Bromination/Oxidation | 92–93 | >90 | Low | High |

Catalytic and mechanochemical methods are preferred for sustainable production, whereas traditional cyclization remains viable for high-volume outputs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-oxopyrazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Pyrazolidine and Pyrazole Derivatives

Key Observations:

- Halogenation : The presence of chlorine or bromine enhances electrophilicity and binding affinity to insect nicotinic acetylcholine receptors . For example, brominated derivatives (e.g., C₁₁H₁₁BrClN₃O₂) exhibit altered reactivity in cross-coupling reactions compared to chlorinated analogs .

- Ring Systems: Pyrazolidine derivatives (e.g., target compound) favor a non-planar envelope conformation, while pyrazole analogs (e.g., dihydro-pyrazole) adopt flatter geometries, influencing stacking interactions in crystal lattices .

- Hydrogen Bonding: The target compound forms centrosymmetric dimers via N–H⋯O bonds, whereas sulfonamide analogs (e.g., 4-{2-[(5-chloro-2-hydroxyphenyl)imino]ethyl}benzenesulfonamide) utilize N–H⋯O=S interactions for stabilization .

Key Observations:

- Synthetic Efficiency : The target compound is synthesized in ~75% yield via condensation, while brominated derivatives require additional steps (e.g., POBr₃-mediated bromination) but achieve similar yields .

- By-Product Formation : 3-Chloropyridin-2-amine, a by-product of the target compound’s synthesis, forms cyclic dimers via N–H⋯N hydrogen bonds, highlighting competing reaction pathways .

Biological Activity

Ethyl 5-oxopyrazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound's structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to inflammation and microbial resistance.

- Non-covalent Interactions : The compound participates in hydrogen bonding and hydrophobic interactions with proteins, influencing their function.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting potential as a new antibiotic agent. The compound's effectiveness against resistant strains is particularly noteworthy, highlighting its relevance in combating antibiotic resistance.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies

- Antimicrobial Study : A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In a controlled experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to the control group. This suggests that the compound could be further explored for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.